molecular formula C6H7N3O2 B2683231 5-Amino-1-ethenylpyrazole-4-carboxylic acid CAS No. 2375270-93-0

5-Amino-1-ethenylpyrazole-4-carboxylic acid

Cat. No. B2683231
M. Wt: 153.141
InChI Key: NAZLCOVIURBTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Amino-1-ethenylpyrazole-4-carboxylic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the amino and carboxylic acid groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the amino group attached to the 5-position, and the carboxylic acid group attached to the 4-position .


Chemical Reactions Analysis

The amino and carboxylic acid groups in this compound could participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water .

Scientific Research Applications

Selective Inhibitors Development
5-Aminopyrazole-4-carboxamide, a closely related scaffold, has been utilized to create selective inhibitors of calcium-dependent protein kinase-1 (CDPK1) in both Toxoplasma gondii and Cryptosporidium parvum. These inhibitors demonstrated low nanomolar potencies against target enzymes and showed non-toxicity to mammalian cells, suggesting potential applications in the treatment of infections caused by these organisms (Zhang et al., 2014).

Bioconversion in Drug Synthesis
Bioconversion methods have been explored using Agrobacterium sp. DSM 6336 for converting 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a compound useful as a building block in the synthesis of new antituberculous agents. This process highlights the potential for employing microorganisms in the synthesis of complex organic compounds, offering an efficient and eco-friendly alternative to traditional chemical synthesis methods (Wieser et al., 1997).

Corrosion Inhibition
Pyranopyrazole derivatives, which share a core structure with 5-amino-1-ethenylpyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition performance on mild steel in HCl solution. These studies reveal the potential of pyrazole derivatives in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

Synthetic Routes and Chemical Properties
Research on 5-aminopyrazole derivatives has led to the development of various synthetic routes and the exploration of their chemical properties. These compounds are of significant interest due to their biological and medicinal properties, prompting research into efficient and novel methods of synthesis. Such studies provide a foundational understanding of these compounds, enabling further exploration of their applications in medicinal chemistry and drug discovery (Aggarwal et al., 2011).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural features, it could be of interest in the development of new drugs or bioactive compounds .

properties

IUPAC Name

5-amino-1-ethenylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZLCOVIURBTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=C(C=N1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethenylpyrazole-4-carboxylic acid

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